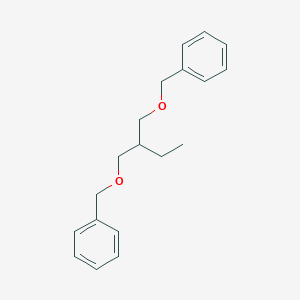

1,3-Dibenzyloxy-2-ethylpropane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(phenylmethoxymethyl)butoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-2-17(13-20-15-18-9-5-3-6-10-18)14-21-16-19-11-7-4-8-12-19/h3-12,17H,2,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMSLSTWYULWJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COCC1=CC=CC=C1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dibenzyloxy 2 Ethylpropane

Retrosynthetic Disconnection Analysis of 1,3-Dibenzyloxy-2-ethylpropane

Retrosynthetic analysis is a problem-solving technique used in organic synthesis to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, the most logical disconnections are at the C-O bonds of the ether linkages, as these are typically formed via reliable substitution reactions. amazonaws.com

This approach, known as a "transform," suggests that the target molecule can be synthesized from 2-ethyl-1,3-propanediol and a benzyl (B1604629) halide, such as benzyl bromide. The disconnection of the two C-O bonds leads to the identification of the key synthons: a 2-ethyl-1,3-propanediol dianion (or its equivalent) and two benzyl electrophiles (PhCH₂⁺). wikipedia.org The corresponding synthetic equivalents are the diol itself and a benzyl halide. wikipedia.org This leads to the most direct and common synthetic route.

An alternative disconnection could involve breaking one C-O bond and the C-C bond of the ethyl group. This would lead to a more convergent synthesis, potentially involving the alkylation of a malonic ester derivative, which will be discussed in later sections.

Direct Synthesis Approaches to the 1,3-Dibenzyloxy Moiety

The formation of the two benzyl ether bonds is a critical step in the synthesis of this compound. This can be achieved through several methods, primarily by reacting the corresponding diol with a benzylating agent or by building the molecule from smaller fragments already containing the benzyloxy group.

Selective Benzylation of 1,3-Diols

The most straightforward method for synthesizing this compound is the direct benzylation of 2-ethyl-1,3-propanediol. nih.gov The Williamson ether synthesis is a widely used and robust method for this transformation. wikipedia.orgmasterorganicchemistry.combyjus.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. wikipedia.orgnumberanalytics.com

For the synthesis of this compound, 2-ethyl-1,3-propanediol is treated with a strong base, such as sodium hydride (NaH), to generate the dialkoxide. This is followed by the addition of two equivalents of benzyl bromide or benzyl chloride. organic-chemistry.org The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). byjus.com

Table 1: Reaction Conditions for Williamson Ether Synthesis of this compound

| Starting Material | Reagents | Base | Solvent | Temperature |

| 2-Ethyl-1,3-propanediol | Benzyl bromide | Sodium hydride (NaH) | THF or DMF | Room temp. to 50°C |

| 2-Ethyl-1,3-propanediol | Benzyl chloride | Potassium hydroxide (B78521) (KOH) | Acetonitrile (B52724) | 50-100°C byjus.com |

For substrates that may be sensitive to strongly basic conditions, alternative benzylation methods can be employed. The use of benzyl trichloroacetimidate (B1259523) in the presence of a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid, provides a milder method for benzylation. d-nb.info This method is particularly useful for complex molecules or those with acid-labile protecting groups elsewhere in the structure. d-nb.info

Convergent Synthesis Routes Utilizing Pre-formed Benzyloxy Alcohols

A convergent synthesis involves the preparation of larger fragments of the target molecule separately, which are then joined together. For this compound, a convergent approach could involve the reaction of a pre-formed benzyloxy alcohol with another component.

One such strategy would be to start with 3-benzyloxy-1-propanol. This alcohol could then be activated, for example, by converting it to a tosylate or a halide. The resulting electrophile could then be used to alkylate a suitable nucleophile. However, a more direct convergent route would involve the synthesis of 2-((benzyloxy)methyl)-2-ethylpropane-1,3-diol (B8458300) as an intermediate, which is then further benzylated. nih.gov

Another convergent strategy could involve the reductive etherification of a benzaldehyde (B42025) derivative with an alcohol. researchgate.net While less direct for this specific target, it highlights the variety of methods available for ether formation. organic-chemistry.orgacs.org

Stereocontrolled Introduction of the 2-Ethyl Substituent

While this compound itself is an achiral molecule, the principles of stereocontrolled synthesis are relevant if one were to synthesize chiral derivatives, for example, by introducing isotopic labels or by using this core structure as a scaffold for more complex chiral molecules.

Methods for Quaternary Carbon Center Formation

The user's query mentions quaternary carbon center formation. In the context of this compound, the C2 carbon is tertiary. However, the principles of forming a substituted carbon center are applicable. A common method for introducing alkyl groups at the α-position to a carbonyl group is through the malonic ester synthesis. wikipedia.orglibretexts.org

In a hypothetical synthesis to control the introduction of the ethyl group, one could start with diethyl malonate. This would be deprotonated with a base like sodium ethoxide, followed by alkylation with ethyl iodide to form diethyl ethylmalonate. wikipedia.org Subsequent reduction of the two ester groups to alcohols would yield 2-ethyl-1,3-propanediol, the precursor for benzylation.

Table 2: Malonic Ester Synthesis Approach to 2-Ethyl-1,3-propanediol

| Step | Reactants | Reagents | Product |

| 1. Alkylation | Diethyl malonate, Ethyl iodide | Sodium ethoxide | Diethyl ethylmalonate |

| 2. Reduction | Diethyl ethylmalonate | Lithium aluminum hydride (LiAlH₄) | 2-Ethyl-1,3-propanediol |

This method offers a high degree of control over the introduction of the substituent at the C2 position.

Asymmetric Induction in C2 Functionalization

Achieving stereocontrol at the C2 position would be necessary for the synthesis of chiral analogs. Asymmetric alkylation of malonate esters can be achieved using chiral phase-transfer catalysts or chiral auxiliaries. frontiersin.org For instance, the alkylation of a malonate ester using a chiral catalyst can lead to an enantiomerically enriched product. frontiersin.org

Alternatively, enzymatic methods can be employed for the stereoselective synthesis of optically pure 2-alkyl-1,3-diols. researchgate.net These biocatalytic approaches can offer high enantioselectivity under mild reaction conditions. Another approach involves the asymmetric dihydroxylation of an appropriate alkene precursor, followed by further functional group manipulations. acs.org

For pre-existing 1,3-diols, enantioselective desymmetrization can be achieved. This involves selectively protecting one of the two enantiotopic hydroxyl groups of a prochiral diol, allowing for the differential functionalization of the two ends of the molecule. organic-chemistry.org

While the target molecule, this compound, is achiral, the synthetic methodologies discussed provide a robust framework for its preparation and for the synthesis of more complex, stereochemically defined structures built upon its core.

Spectroscopic and Analytical Characterization Techniques for this compound

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. libretexts.org Both ¹H and ¹³C NMR are utilized to confirm the presence of all structural motifs.

In the ¹H NMR spectrum, distinct signals corresponding to the different types of protons are expected. The aromatic protons of the two benzyl groups would appear as a multiplet in the region of δ 7.2-7.4 ppm. The two benzylic methylene (B1212753) groups (-CH₂-Ph) would give rise to a singlet at approximately δ 4.5 ppm. The two methylene groups of the propane (B168953) backbone adjacent to the ether oxygens (-O-CH₂-) are diastereotopic and would likely appear as a doublet of doublets around δ 3.5 ppm. The single methine proton at the C2 position (-CH-) would be observed as a multiplet, coupled to the adjacent methylene and ethyl protons. The methylene protons of the ethyl group (-CH₂-CH₃) would present as a quartet, while the terminal methyl protons (-CH₂-CH₃) would appear as a triplet.

The ¹³C NMR spectrum provides complementary information. The aromatic carbons of the benzyl groups would show multiple signals between δ 127-138 ppm. The benzylic carbons (-CH₂-Ph) would be expected around δ 73 ppm. The carbons of the propane backbone attached to the ether oxygens (-O-CH₂-) would resonate at approximately δ 70-72 ppm. The methine carbon at C2 and the carbons of the ethyl group would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet | 10H |

| Benzylic (C₆H₅-CH₂) | ~4.5 | Singlet | 4H |

| Propane Backbone (-O-CH₂) | ~3.5 | Doublet of Doublets | 4H |

| Propane Backbone (C2-H) | Multiplet | Multiplet | 1H |

| Ethyl (-CH₂-CH₃) | Quartet | Quartet | 2H |

| Ethyl (-CH₂-CH₃) | Triplet | Triplet | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C₆H₅) | 127-138 |

| Benzylic (C₆H₅-CH₂) | ~73 |

| Propane Backbone (-O-CH₂) | 70-72 |

| Propane Backbone (C2) | Aliphatic region |

| Ethyl (-CH₂) | Aliphatic region |

| Ethyl (-CH₃) | Aliphatic region |

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the molecular formula of this compound. docbrown.info The molecular formula for this compound is C₂₁H₂₈O₂. Its molecular weight is calculated to be 312.45 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 312.

Fragmentation patterns observed in the mass spectrum provide further structural evidence. miamioh.edu A common and prominent fragmentation pathway for benzyl ethers is the cleavage of the benzylic C-O bond or the benzyl C-C bond. This would lead to the formation of a stable benzyl cation (C₇H₇⁺) or a tropylium (B1234903) ion, which would be observed as a base peak at m/z = 91. Another significant fragmentation would be the loss of a benzyloxy radical (C₇H₇O•), resulting in a fragment ion [M - 107]⁺ at m/z = 205. Alpha-cleavage adjacent to the ether oxygen is also a probable fragmentation route. libretexts.org Analysis of these characteristic fragments allows for the unambiguous confirmation of the compound's structure.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z | Fragment Ion | Description |

|---|---|---|

| 312 | [C₂₁H₂₈O₂]⁺ | Molecular Ion (M⁺) |

| 221 | [M - C₇H₇]⁺ | Loss of a benzyl group |

| 205 | [M - C₇H₇O]⁺ | Loss of a benzyloxy group |

| 91 | [C₇H₇]⁺ | Benzyl/Tropylium cation (often base peak) |

Chromatographic Purity Assessment

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for monitoring the progress of the reaction. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most frequently used methods. mdpi.com

For GC analysis, a non-polar or medium-polarity capillary column, such as one coated with a phenyl polysiloxane-based stationary phase (e.g., HP-5 or equivalent), would be suitable. mdpi.com The compound's volatility allows it to be analyzed effectively by GC, with a flame ionization detector (FID) providing excellent sensitivity. The purity is determined by the relative area of the peak corresponding to the product in the chromatogram.

HPLC is another powerful technique for purity analysis, particularly if the compound has chromophores, which the benzyl groups provide. Reversed-phase HPLC using a C18 or C8 column is a common choice. A mobile phase consisting of a mixture of acetonitrile and water or methanol (B129727) and water would be used to elute the compound. Detection is typically performed using a UV detector set to a wavelength where the phenyl groups absorb, such as 254 nm. The presence of a single, sharp peak in the chromatogram is indicative of a high-purity sample. Both GC and HPLC can also be coupled with mass spectrometry (GC-MS, LC-MS) to provide simultaneous separation and mass identification, offering an even higher level of confidence in both purity and identity. kyoto-u.ac.jp

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-ethyl-1,3-propanediol |

| Sodium Hydride |

| Tetrahydrofuran |

| Dimethylformamide |

| Benzyl Bromide |

| Benzyl Chloride |

| Diethyl Ether |

| Ethyl Acetate |

| Magnesium Sulfate |

| Sodium Sulfate |

| Acetonitrile |

Chemical Reactivity and Derivatization of 1,3 Dibenzyloxy 2 Ethylpropane

Strategies for Selective Debenzylation of the 1,3-Dibenzyloxy Moieties

The cleavage of the benzyl (B1604629) ether linkages in 1,3-Dibenzyloxy-2-ethylpropane to unveil the corresponding diol, 2-ethyl-1,3-propanediol, is a synthetically important transformation. This deprotection can be achieved through several methods, with catalytic hydrogenolysis and chemical deprotection being the most prevalent strategies. The choice of method often depends on the presence of other functional groups in the molecule and the desired selectivity.

Catalytic Hydrogenolysis Conditions

Catalytic hydrogenolysis is a widely employed and generally mild method for the cleavage of benzyl ethers. The reaction involves the treatment of the substrate with hydrogen gas in the presence of a metal catalyst. The most commonly used catalyst for this transformation is palladium on a solid support, typically activated carbon (Pd/C).

The general reaction proceeds via the oxidative addition of the C-O bond to the metal surface, followed by hydrogenolysis to yield the deprotected alcohol and toluene (B28343) as a byproduct. The efficiency of the reaction can be influenced by several factors, including the choice of catalyst, solvent, temperature, and hydrogen pressure.

Table 1: Representative Conditions for Catalytic Hydrogenolysis of Benzyl Ethers

| Catalyst | Solvent | Temperature (°C) | Hydrogen Pressure (atm) | Substrate Scope | Reference |

| 10% Pd/C | Methanol (B129727) | Room Temperature | 1 | General benzyl ethers | [Generic Hydrogenolysis Conditions] |

| 5% Pd/C | Ethanol (B145695) | 25-50 | 1-4 | Benzyl ethers in complex molecules | [Catalytic Hydrogenolysis Review] |

| Palladium Black | Acetic Acid | Room Temperature | 1 | Acid-tolerant substrates | [Specific Hydrogenolysis Protocol] |

| Raney Nickel | Ethanol | 50-100 | 50-100 | Robust substrates, risk of ring hydrogenation | [Raney Nickel Hydrogenolysis] |

For this compound, catalytic hydrogenolysis using palladium on carbon in a protic solvent like ethanol or methanol at room temperature and atmospheric pressure of hydrogen would be the standard approach. The reaction is typically clean and high-yielding. It is important to note that other reducible functional groups, such as alkenes, alkynes, or nitro groups, if present in the molecule, would also be reduced under these conditions.

Chemical Deprotection Methods

In cases where catalytic hydrogenolysis is not compatible with other functional groups in the molecule, various chemical methods for benzyl ether cleavage are available. These methods often involve Lewis acids, dissolving metal reductions, or oxidative cleavage.

Lewis Acid-Mediated Deprotection: Strong Lewis acids can effect the cleavage of benzyl ethers. Boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃) are particularly effective. The reaction likely proceeds through the formation of a haloborane ether complex, followed by nucleophilic attack of the halide on the benzyl carbon.

Dissolving Metal Reduction: The Birch reduction, employing an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a powerful method for cleaving benzyl ethers. This method is particularly useful when other reducible groups that are sensitive to catalytic hydrogenation are present.

Oxidative Cleavage: Certain oxidizing agents can selectively cleave benzyl ethers. For instance, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is used for the oxidative deprotection of para-methoxybenzyl (PMB) ethers, and under certain conditions, can also cleave unsubstituted benzyl ethers, particularly in molecules with activating groups.

Table 2: Selected Chemical Deprotection Methods for Benzyl Ethers

| Reagent | Solvent | Temperature (°C) | Substrate Scope | Reference |

| Boron Trichloride (BCl₃) | Dichloromethane | -78 to 0 | General benzyl ethers | [Boron Halide Deprotection] |

| Sodium / Liquid Ammonia | THF / Ethanol | -78 | Tolerates many functional groups | [Birch Reduction of Benzyl Ethers] |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile (B52724) | Room Temperature | Mild conditions, sensitive substrates | [TMSI Deprotection] |

| Aluminum Chloride / Anisole | Dichloromethane | 0 to Room Temperature | Friedel-Crafts type debenzylation | [Lewis Acid Catalyzed Cleavage] |

Functionalization of the 2-Ethyl Substituent

The 2-ethyl substituent in this compound is a saturated alkyl chain and, as such, possesses limited reactivity. Functionalization of this group typically requires radical-based reactions or activation through adjacent functionalities, which are absent in this molecule.

Direct functionalization of the ethyl group would likely involve free-radical halogenation at the methylene (B1212753) (benzylic-like, though not truly benzylic) or methyl position. For instance, reaction with N-bromosuccinimide (NBS) under photochemical or radical initiator conditions could potentially introduce a bromine atom, which could then be subjected to further transformations such as nucleophilic substitution or elimination. However, the benzylic positions of the protecting groups would also be susceptible to radical halogenation, leading to a potential mixture of products.

Alternatively, if the hydroxyl groups were deprotected to give 2-ethyl-1,3-propanediol, the reactivity of the ethyl group would remain low. Any functionalization would likely need to be preceded by the introduction of a more reactive functional group.

Transformations of the Propane (B168953) Backbone

The propane backbone of this compound is generally robust and not prone to transformations under mild conditions. Cleavage or rearrangement of the C-C bonds of the propane unit would necessitate harsh reaction conditions, such as pyrolysis or strong oxidative cleavage, which would likely lead to the degradation of the entire molecule.

One potential transformation, though requiring prior modification of the molecule, could be cyclization. For example, if the benzyloxy groups were deprotected and the resulting diol was converted into a dihalide or a ditosylate, subsequent treatment with a strong base could, in principle, lead to the formation of a cyclopropane (B1198618) derivative, 1-ethylcyclopropane-1-methanol, though this would be a challenging intramolecular Williamson ether synthesis.

Another theoretical transformation could involve fragmentation reactions if suitable activating groups were present. For instance, a Grob fragmentation could be envisioned if the hydroxyl groups (after debenzylation) were converted to good leaving groups and an electron-donating group was present at the 2-position, which is not the case for the ethyl group.

Role of 1,3 Dibenzyloxy 2 Ethylpropane As a Building Block in Complex Organic Synthesis

Application in the Construction of Carbon Scaffolds

No research findings were identified that describe the use of 1,3-Dibenzyloxy-2-ethylpropane in the construction of carbon scaffolds.

Utility in the Synthesis of Chiral Intermediates

There is no available data on the application of this compound for the synthesis of chiral intermediates.

Contribution to Diversification Strategies in Organic Synthesis

The role of this compound in diversification strategies within organic synthesis is not documented in the reviewed literature.

Potential in Natural Product Total Synthesis

There is no evidence to suggest the potential or application of this compound in the total synthesis of natural products.

Emerging Research Frontiers and Future Prospects for 1,3 Dibenzyloxy 2 Ethylpropane

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to minimize environmental impact and enhance safety. uniroma1.it For the synthesis of compounds like 1,3-Dibenzyloxy-2-ethylpropane, traditional methods often involve the use of hazardous reagents and solvents. The development of sustainable protocols focuses on several key areas:

Atom Economy: Green synthetic methods strive to maximize the incorporation of all materials used in the process into the final product. walisongo.ac.id For the synthesis of ethers like this compound, this involves choosing reactions that generate minimal byproducts.

Use of Greener Solvents: The replacement of volatile and toxic organic solvents with more environmentally benign alternatives is a critical aspect of green chemistry. Research into the use of water, supercritical fluids, or bio-based solvents for similar syntheses is an active area. For instance, the use of glycerol-derived solvents like 1,2,3-trimethoxypropane (B1593376) has been explored for various chemical transformations. rsc.org

| Green Chemistry Principle | Application in Ether Synthesis | Example |

| Prevention | Designing syntheses to avoid waste generation. | Utilizing catalytic reactions with high selectivity. |

| Atom Economy | Maximizing the incorporation of starting materials into the product. | Addition reactions over substitution reactions. |

| Less Hazardous Chemical Syntheses | Using and generating substances with minimal toxicity. | Replacing toxic alkylating agents with greener alternatives. |

| Designing Safer Chemicals | Designing products with reduced toxicity. | N/A for this section |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or using safer alternatives. | Employing water or bio-derived solvents instead of chlorinated hydrocarbons. rsc.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Microwave-assisted synthesis to reduce reaction times and energy consumption. wjpmr.com |

| Use of Renewable Feedstocks | Using raw materials that are renewable. | Deriving starting materials from biomass. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. | Employing one-pot syntheses. nih.gov |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. | Phase-transfer catalysis for etherification. |

| Design for Degradation | Designing chemical products to break down into innocuous substances after use. | N/A for this section |

| Real-time analysis for Pollution Prevention | Monitoring and controlling reactions to prevent the formation of byproducts. | In-line monitoring in flow chemistry systems. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms of substances that minimize the potential for chemical accidents. | Avoiding the use of highly reactive and explosive intermediates. |

Application of Advanced Catalytic Systems for Efficient Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. The synthesis of ethers such as this compound can benefit significantly from the application of advanced catalytic systems.

Homogeneous and Heterogeneous Catalysis: Both homogeneous and heterogeneous catalysts can be employed for ether synthesis. Homogeneous catalysts offer high activity and selectivity, while heterogeneous catalysts are advantageous for their ease of separation and recyclability. Research is focused on developing robust and reusable solid catalysts to streamline production processes.

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for carrying out reactions between reactants in immiscible phases. This method is particularly useful for Williamson ether synthesis, a common method for preparing ethers, as it can enhance reaction rates and yields while using milder conditions.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly approach to chemical synthesis. While specific applications to this compound are not documented, the broader field of biocatalysis is rapidly expanding, with enzymes being engineered for a wide range of organic transformations.

| Catalyst Type | Advantages | Disadvantages | Potential Application in Ether Synthesis |

| Homogeneous Catalysts | High activity and selectivity, mild reaction conditions. | Difficult to separate from the reaction mixture. | Acid or base-catalyzed etherification. |

| Heterogeneous Catalysts | Easy separation and recyclability, thermal stability. | Lower activity and selectivity compared to homogeneous catalysts. | Solid acid or base catalysts for continuous flow processes. |

| Phase-Transfer Catalysts | Enables reactions between immiscible reactants, mild conditions, high yields. | Potential for catalyst contamination in the product. | Williamson ether synthesis. |

| Biocatalysts (Enzymes) | High selectivity (chemo-, regio-, and stereoselectivity), environmentally friendly. | Limited stability under harsh conditions, substrate specificity. | Selective etherification of polyols. |

Integration into Flow Chemistry Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, has emerged as a transformative technology in chemical synthesis. d-nb.infopolimi.it Its integration into the synthesis of compounds like this compound offers several advantages:

Enhanced Safety: Flow reactors have a small internal volume, which minimizes the risk associated with handling hazardous reagents and exothermic reactions. d-nb.info

Improved Efficiency and Scalability: The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, leading to faster reaction times and higher yields. jst.org.in Scaling up a flow process is typically more straightforward than scaling up a batch reaction. polimi.it

Automation and Integration: Flow chemistry systems can be readily automated, allowing for precise control over reaction parameters and the integration of multiple reaction and purification steps into a single continuous process. durham.ac.uk This can significantly reduce manual labor and improve reproducibility.

The synthesis of related compounds has been successfully demonstrated in flow systems, highlighting the potential for this technology in producing dibenzyloxyalkane derivatives. thieme-connect.de

Exploration of New Chemical Space through Analog Design

The design and synthesis of analogs of a lead compound are crucial for exploring new chemical space and optimizing properties for specific applications. For a molecule like this compound, analog design could focus on several structural modifications:

Variation of the Alkyl Substituent: Replacing the ethyl group at the 2-position with other alkyl or functionalized chains could modulate the compound's physical and chemical properties, such as its lipophilicity and steric profile.

Modification of the Benzyl (B1604629) Groups: Introducing substituents on the phenyl rings of the benzyloxy groups can significantly alter the electronic and steric properties of the molecule. This can be a strategy to fine-tune its reactivity or biological activity.

Replacement of the Ether Linkages: Exploring the replacement of the ether linkages with other functional groups, such as esters or amides, would lead to a diverse library of compounds with potentially different applications.

The synthesis of such analogs would allow for a systematic investigation of structure-activity relationships, paving the way for the discovery of new molecules with desired functionalities.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1,3-Dibenzyloxy-2-ethylpropane, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves benzyl protection of hydroxyl groups, alkylation, and controlled deprotection. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity in alkylation steps .

- Temperature control : Maintain 0–5°C during benzylation to minimize side reactions .

- Characterization : Use -NMR to confirm the absence of unreacted benzyl chloride (δ 7.3–7.5 ppm for aromatic protons) and GC-MS to verify purity (>95%) .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR spectroscopy : -NMR identifies the ethylpropane backbone (δ 20–30 ppm for CH groups) and benzyl ether linkages (δ 70–80 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+Na] at m/z 340.2) and fragments corresponding to benzyloxy cleavage .

- FT-IR : C-O stretching vibrations (1100–1250 cm) validate ether bond formation .

Q. How should researchers handle stability issues during storage of this compound?

- Methodological Answer :

- Storage conditions : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of benzyl ethers .

- Degradation monitoring : Use TLC (silica gel, hexane:ethyl acetate 4:1) to detect hydrolysis products (e.g., free diols) .

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved in structural elucidation?

- Methodological Answer :

- Stereochemical ambiguity : Use NOESY or ROESY to differentiate diastereomers. For example, cross-peaks between ethyl and benzyl protons confirm spatial proximity .

- Dynamic effects : Variable-temperature NMR (VT-NMR) resolves signal splitting caused by rotational barriers in the ethylpropane backbone .

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

- Methodological Answer :

- Catalyst optimization : Transition to Pd/C or Raney nickel for selective hydrogenolysis of benzyl groups without cleaving the ethylpropane core .

- Purification : Use flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to remove byproducts like dibenzyl ether .

- Process analytics : Implement in-line FT-IR to monitor reaction progression and adjust stoichiometry dynamically .

Q. How do computational methods aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT calculations : Simulate transition states for nucleophilic attacks on the ethylpropane backbone (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .

- Molecular docking : Predict interactions with enzymes (e.g., esterases) to design targeted prodrugs .

Q. What protocols validate the environmental safety of this compound in laboratory disposal?

- Methodological Answer :

- Spill management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose via certified hazardous waste facilities .

- Ecotoxicity assays : Conduct Daphnia magna acute toxicity tests (LC > 100 mg/L indicates low risk) .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

- Methodological Answer :

- Purity verification : Cross-check DSC (differential scanning calorimetry) for melting point consistency (±2°C) .

- Batch variability : Compare multiple synthesis batches using ANOVA to identify systemic errors (e.g., solvent traces affecting NMR shifts) .

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) of derivatives?

- Methodological Answer :

- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with biological activity (e.g., IC) .

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets linking logP, solubility, and efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.